molecular formula C18H17N3O3S B4449773 5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide

5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide

Cat. No.: B4449773
M. Wt: 355.4 g/mol
InChI Key: ZBFWLPFMFIUBGX-UHFFFAOYSA-N
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Description

5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is a heterocyclic compound that contains a thiazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One effective method involves the preparation of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, which serves as a starting material for further derivatization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of thiazole and pyrimidine rings makes it a versatile scaffold for the development of new bioactive compounds.

Properties

IUPAC Name

5-oxo-N-(oxolan-2-ylmethyl)-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-16(19-9-13-7-4-8-24-13)14-10-20-18-21(17(14)23)15(11-25-18)12-5-2-1-3-6-12/h1-3,5-6,10-11,13H,4,7-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFWLPFMFIUBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Reactant of Route 2
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5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Reactant of Route 3
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5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Reactant of Route 4
5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Reactant of Route 5
5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Reactant of Route 6
5-Oxo-N-[(oxolan-2-YL)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide

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